2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Overview
Description
2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3Si and its molecular weight is 243.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carboxyl Protecting Group
This compound serves as a carboxyl protecting group, facilitating the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of curvularin, a mold metabolite, using a methodology where the carboxyl protecting group can be selectively removed with fluoride ions. This selective cleavage is crucial for synthesizing substances with multiple functional groups without affecting other sensitive parts of the molecule (Gerlach, 1977).
Sulfide Conversion to Thioesters
It also plays a role in converting sulfides into thioesters, a critical step in synthesizing certain chemical compounds. This transformation allows 2-(trimethylsilyl)ethyl sulfides to act as sulfhydryl protective groups, useful in complex organic synthesis processes due to their stability and ease of preparation (Grundberg, Andergran, & Nilsson, 1999).
Synthesis of Glycosides
The compound is instrumental in synthesizing glycosides, where it facilitates the transformation of glycoside derivatives into corresponding 1-O-acyl sugars. This process is significant for synthesizing various saccharide-based molecules, demonstrating the versatility of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate in carbohydrate chemistry (Ellervik & Magnusson, 1993).
Peptide Synthesis
Furthermore, it has been explored for its utility in peptide synthesis, particularly in suppressing diketopiperazine formation. This application is crucial for ensuring the desired linear peptide structure is obtained, especially when constructing peptides with specific biological activities (Borsuk et al., 2004).
Chemical Intermediate
Additionally, it serves as an intermediate in the synthesis of various chemically and pharmacologically important compounds. For example, it has been used in synthesizing key intermediates of prasugrel, a medication used to prevent clotting in certain patients. This showcases its role in the development of therapeutics (Zhong Weihui, 2013).
Properties
IUPAC Name |
2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGQKCVOJGFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624068 | |
Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181701-30-4 | |
Record name | 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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